2-(3-bromo-4-methoxyphenyl)ethan-1-ol
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Overview
Description
2-(3-bromo-4-methoxyphenyl)ethan-1-ol is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a bromo and methoxy substituent on a phenyl ring, connected to an ethan-1-ol moiety. It is a colorless liquid with a slightly sweet odor and is used in the synthesis of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-methoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the bromination of 4-methoxyacetophenone followed by reduction to yield the desired product. The reaction typically involves the use of bromine and a suitable solvent such as acetic acid, followed by reduction with a reducing agent like sodium borohydride .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(3-bromo-4-methoxyphenyl)ethanone.
Reduction: 2-(4-methoxyphenyl)ethan-1-ol.
Substitution: 2-(3-substituted-4-methoxyphenyl)ethan-1-ol derivatives.
Scientific Research Applications
2-(3-bromo-4-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of perfumes, insecticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-bromo-4-methoxyphenyl)ethanamine: Similar structure but with an amine group instead of an alcohol group.
2-(4-methoxyphenyl)ethan-1-ol: Lacks the bromo substituent, which can affect its reactivity and biological activity.
2-bromo-1-(4-methoxyphenyl)ethanone: Contains a ketone group instead of an alcohol group, leading to different chemical properties and applications.
Uniqueness
2-(3-bromo-4-methoxyphenyl)ethan-1-ol is unique due to the presence of both bromo and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
181115-01-5 |
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Molecular Formula |
C9H11BrO2 |
Molecular Weight |
231.1 |
Purity |
95 |
Origin of Product |
United States |
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